4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a 1,2,3-triazole ring, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors to form the oxadiazole and triazole rings. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and mechanochemical methods can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings .
Scientific Research Applications
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl isocyanide: Shares the chlorophenyl group but differs in its overall structure and properties.
Ethyl 3-(4-chlorophenyl)acrylate: Contains a chlorophenyl group but has a different functional group arrangement.
Methyl 3-(4-chlorophenyl)propanoate: Another compound with a chlorophenyl group, differing in its ester functional group.
Uniqueness
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine stands out due to its combination of oxadiazole and triazole rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN6O/c17-10-6-4-9(5-7-10)15-20-16(25-22-15)13-14(19)24(23-21-13)12-3-1-2-11(18)8-12/h1-8H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOFBMITBDHRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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